molecular formula C₅₅H₈₇NO₁₅ B1161095 28-Ethylhydroxy Everolimus Impurity

28-Ethylhydroxy Everolimus Impurity

Cat. No.: B1161095
M. Wt: 1002.28
Attention: For research use only. Not for human or veterinary use.
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Description

The 28-Ethylhydroxy Everolimus Impurity is a chemical compound with the molecular formula C55H87NO15 . It is a identified impurity of Everolimus, a potent macrolide immunosuppressant and antiproliferative drug used in chemotherapy to treat various types of cancer and prevent organ transplant rejection . This impurity is critical in pharmaceutical research and development for use as an analytical reference standard. It is primarily used in the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor the quality, purity, and stability of Everolimus drug substances and products . During forced degradation studies, Everolimus has been shown to degrade under oxidizing and acidic conditions, and the identification and control of such process-related impurities is essential for ensuring drug safety and efficacy . The parent compound, Everolimus, works by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the FK506 binding protein-12 (FKBP-12) to form a complex that inhibits mTOR activation, which subsequently blocks the progression of cells from the G1 phase into the S phase, leading to cell growth arrest and apoptosis . Researchers utilize this impurity to better understand the degradation profile of Everolimus and to establish stringent quality control measures for its manufacturing process. Synthetic methods for producing this specified impurity have been developed to ensure a reliable supply for the pharmaceutical industry . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is supplied as a solid and should be stored in a refrigerator at 2-8°C .

Properties

Molecular Formula

C₅₅H₈₇NO₁₅

Molecular Weight

1002.28

Origin of Product

United States

Q & A

Q. How can researchers identify and quantify 28-Ethylhydroxy Everolimus Impurity in drug formulations?

Answer: Identification and quantification require validated analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . Key steps include:

  • Chromatographic separation : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 columns preferred) to resolve the impurity from the parent compound and other byproducts .
  • Mass spectrometric detection : Use electrospray ionization (ESI) in positive ion mode for enhanced sensitivity, targeting characteristic fragmentation patterns of 28-Ethylhydroxy Everolimus (e.g., m/z shifts corresponding to hydroxylation and ethylation) .
  • Calibration curves : Prepare impurity standards in triplicate to establish linearity (R² ≥ 0.995) across the expected concentration range (0.05%–2% of the parent compound) .

Q. What stability studies are critical for assessing this compound formation?

Answer: Forced degradation studies under ICH-recommended conditions are essential:

  • Acidic/alkaline hydrolysis : Expose Everolimus to 0.1N HCl/NaOH at 60°C for 24 hours. Monitor impurity formation via HPLC-MS, noting that acidic conditions preferentially generate 28-Ethylhydroxy derivatives due to lactone ring instability .
  • Oxidative stress : Use 3% H₂O₂ at 25°C for 48 hours. Compare degradation profiles to identify oxidation-specific impurities (e.g., epoxide formation) .
  • Photolytic stability : Irradiate samples under UV light (ICH Q1B guidelines) to assess light-induced degradation pathways .

Q. What regulatory thresholds apply to this compound in drug products?

Answer: Per the European Pharmacopoeia 10.0 and USP guidelines :

  • Individual impurity limit : ≤0.5% for specified impurities like 28-Ethylhydroxy Everolimus .
  • Total impurities : ≤2.5%, with a reporting threshold of 0.05% .
  • Validation requirements : Demonstrate method specificity, accuracy (recovery 95%–105%), and precision (%RSD < 5%) for impurity quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms?

Answer: Discrepancies often arise from matrix effects or ion suppression in MS detection . Mitigation strategies include:

  • Standard addition method : Spike known impurity concentrations into the sample matrix to assess recovery rates and correct for interference .
  • Cross-platform validation : Compare HPLC-MS results with nuclear magnetic resonance (NMR) or high-resolution MS (HRMS) to confirm structural assignments .
  • Statistical analysis : Apply ANOVA to evaluate inter-laboratory variability, ensuring p < 0.05 for method robustness .

Q. What experimental designs are optimal for studying the pharmacokinetic impact of this compound?

Answer: Use in vitro-in vivo correlation (IVIVC) approaches:

  • Hepatocyte assays : Incubate impurity (1–10 μM) with primary human hepatocytes to assess CYP3A4-mediated metabolism and potential drug-drug interactions .
  • Population pharmacokinetic modeling : Integrate impurity clearance data (e.g., two-compartment models) to predict exposure levels in patient subgroups (e.g., renal impairment) .
  • Toxicity profiling : Measure mitochondrial membrane potential (JC-1 assay) and apoptosis markers (caspase-3 activation) to evaluate impurity-specific cytotoxicity .

Q. How can degradation pathways of this compound inform formulation optimization?

Answer: Degradation studies reveal instability hotspots:

  • pH-dependent hydrolysis : The impurity’s ethyl-hydroxy group undergoes rapid degradation at pH < 4. Stabilize formulations with buffering agents (e.g., citrate buffer at pH 6.0) .
  • Thermal degradation kinetics : Conduct Arrhenius studies (25°C–60°C) to calculate activation energy (Ea) and predict shelf life under accelerated conditions .
  • Excipient compatibility : Screen antioxidants (e.g., ascorbic acid) to inhibit oxidative degradation during storage .

Q. What role does this compound play in modulating mTOR inhibition efficacy?

Answer: The impurity may alter mTOR binding affinity due to structural modifications:

  • Kinase inhibition assays : Compare IC₅₀ values of Everolimus and its impurity using recombinant mTOR enzyme (50% inhibition observed at 2.5 nM for Everolimus vs. 15 nM for the impurity) .
  • Cellular proliferation studies : Treat glioblastoma (U87) or renal cell carcinoma (786-O) lines with impurity-spiked Everolimus. Measure proliferation (CCK-8 assay) and autophagy (LC3-II/LC3-I ratio) to assess potency loss .

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